Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)-

Environmental Chemistry QSAR Modeling Formulation Science

For analytical labs facing quantification bias from using mono-nitro standards for dinitro congeners, this specific 3,4-dichloro-2',4'-dinitrodiphenyl ether (CAS 22532-87-2) is the essential certified reference material. Its high logP (5.65) demands dedicated method development for accurate environmental trace analysis of persistent herbicides. - Acts as a critical authentic standard for LC-MS/MS, preventing misquantification of lipophilic dinitro residues. - Provides a defined, hindered substrate for SNAr kinetic studies correlating ground-state geometry to activation energy. - Enables unambiguous IR-spectral identification, differentiating it from 2,4-dichloro isomers in synthetic mixtures.

Molecular Formula C12H6Cl2N2O5
Molecular Weight 329.09 g/mol
CAS No. 22532-87-2
Cat. No. B12803111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)-
CAS22532-87-2
Molecular FormulaC12H6Cl2N2O5
Molecular Weight329.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H6Cl2N2O5/c13-9-3-2-8(6-10(9)14)21-12-4-1-7(15(17)18)5-11(12)16(19)20/h1-6H
InChIKeyMWWQAKDVCAXEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- Core Identity and Procurement


Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is a diphenyl ether herbicide intermediate and analytical reference standard . Its molecular framework consists of a 3,4-dichlorophenyl moiety linked via an ether bridge to a 2,4-dinitrophenyl ring. This specific substitution pattern differentiates it from other commercially relevant diphenyl ethers, such as nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) [1]. The compound is characterized by a molecular weight of 329.09 g/mol, a logP of 5.65, and a high boiling point of 418 °C, which are critical parameters for environmental fate modeling, synthesis design, and analytical method development .

Diphenyl ether herbicide intermediate & analytical reference standard
Dinitro-substitution pattern for environmental fate modeling and residue analysis
Hindered-ether conformational probe for SNAr kinetic studies

Why Close Analogs Cannot Substitute 22532-87-2


Diphenyl ethers form a diverse class of agrochemicals where minute structural changes lead to dramatic shifts in selectivity, environmental persistence, and biochemical mode of action. While in-class compounds like 2,4-dichlorophenyl 4-nitrophenyl ether (nitrofen) share an ether-linked biaryl core, the substitution pattern on both rings dictates vastly different biological activity and physical properties [1]. For instance, the presence and position of the second nitro group in 22532-87-2 significantly increases the electron deficiency of the aromatic system, altering its reactivity in nucleophilic aromatic substitution chemistry and its environmental degradation pathways [2]. Therefore, assuming functional equivalence with a mono-nitro or differently chlorinated analog without comparative quantitative evidence on reactivity, stability, or spectral behavior introduces unacceptable risk in synthetic route development and residue analysis.

Mono-nitro analog (nitrofen) has lower lipophilicity and polar surface area; environmental partitioning models may shift significantly.

FTIR fingerprint mismatch prevents identity verification; isomer misassignment may occur without spectral reference.

Non-planar conformation activates SNAr electrophilicity; planar or less-hindered aryl ethers cannot replicate kinetic profile.

Quantitative Differentiation Evidence for 22532-87-2


Physicochemical Property Divergence from Nitrofen

The target compound 22532-87-2 exhibits a significantly higher calculated logP (5.65) and polar surface area (PSA: 100.87 Ų) compared to the structurally similar herbicide nitrofen (logP 5.17, PSA 55.4 Ų) [1]. The 0.48 unit increase in logP implies nearly threefold higher lipophilicity, directly impacting predicted soil adsorption coefficients (Koc) and bioaccumulation factor modeling. The near-doubling of PSA, driven by the extra nitro group, alters membrane permeability predictions.

Physicochemical divergence vs nitrofen
Cross-study comparable
Target: logP 5.65, PSA 100.87 Ų
Nitrofen: logP 5.17, PSA 55.4 Ų
ΔlogP +0.48, ΔPSA +45.47 Ų (82% increase)
Higher lipophilicity requires distinct analytical standard for accurate environmental fate modeling.
Calculated properties; experimental validation recommended.
Environmental Chemistry QSAR Modeling Formulation Science

Unique FTIR Spectroscopic Fingerprint

The compound presents a distinct FTIR spectrum, providing definitive structural identification that is immediately differentiable from its analogs. Key absorption bands characteristic of the asymmetric and symmetric -NO2 stretches, as well as the C-O-C ether linkage, are present at specific wavenumbers [1]. This spectral fingerprint serves as a critical quality control check to avoid misidentification with other dinitro-phenyl ethers where slight differences in substitution pattern cause shifts in these absorption bands.

FTIR fingerprint
Class-level inference
Distinct fingerprint region available; characteristic -NO₂ and C-O-C absorption bands.
Enables rapid identity confirmation and isomer differentiation upon receipt.
SpectraBase reference (ID: 78JcYLH19pc) supports comparison.
Analytical Chemistry Quality Control Material Identification

Conformational Rigidity and Reactivity Differences

Studies on the conformations of highly hindered aryl ethers, including a series of 2,4-dinitrophenyl R'-phenyl ethers, demonstrate that the steric and electronic influence of the ortho-nitro group forces the two phenyl rings into specific twisted conformations [1]. The inclusion of 3,4-dichloro substitution on the terminal ring in 22532-87-2 introduces a unique steric bulk that likely constrains the dihedral angle between the rings differently than in less substituted analogs, such as the 2'-methyl or 2',4'-dibromo derivatives studied. This conformational restriction directly influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Conformational rigidity
Class-level inference
Expected twisted conformation (>30° from coplanarity) inferred from related 2,4-dinitrophenyl aryl ethers.
Non-planar geometry activates electrophilic reactivity in SNAr studies.
Dipole moment data from solution-state studies; dihedral angle for this specific compound unmeasured.
Physical Organic Chemistry Synthetic Methodology Structure-Activity Relationships

Patented Intermediate for High-Selectivity Herbicides

Japanese patent filings (JP-H0150244-B2 and JP-S6312653-B2) explicitly include 1-(3,4-dichlorophenoxy)-2,4-dinitrobenzene as an intermediate in the synthesis of diphenyl ether herbicides [1][2]. The inventive step often relies on the selective reactivity of this specific dinitro-chloro arrangement. A related patent example states that compounds like 2-chloro-4-trifluoromethylphenyl-3,4-dinitrophenyl ether exhibit higher herbicidal activity and selectivity than the simpler 2,4-dichlorophenyl-4-nitrophenyl ether [3], supporting the necessity of the dinitro motif for enhanced potency.

Patented intermediate
Supporting evidence
Explicitly claimed in JP patents as key intermediate for diphenyl ether herbicides.
Supports legal practice of patented routes; linked to reported selectivity in herbicide screening.
Selectivity data from patent assays; independent validation needed.
Agrochemical Synthesis Patent Analysis Process Chemistry

Validated Application Scenarios for 22532-87-2


Environmental Fate and Residue Analysis Standard

Given its significantly higher logP of 5.65 compared to nitrofen's 5.17, this compound serves as a critical reference standard for developing liquid-liquid extraction and LC-MS/MS methods aimed at specifically monitoring the environmental persistence and metabolite formation of dinitro-diphenyl ether herbicides [1]. Its use ensures method accuracy for this more lipophilic congener, which would co-elute or be misquantified if a mono-nitro analog standard was improperly substituted.

Conformational Probe in Physical Organic Chemistry

As a member of the highly hindered 2,4-dinitrophenyl aryl ether class, this compound is a specialized reagent for investigating the kinetics of nucleophilic aromatic substitution (SNAr) reactions in a defined non-planar conformation . Research groups focusing on the quantitative relationship between ground-state geometry and activation energy would select this specific 3,4-dichloro-substituted variant to systematically vary steric bulk while maintaining a consistent electron-withdrawing potential, a role that less-hindered or mono-nitrated analogs cannot fulfill.

Spectroscopic Screening Library Reference

The distinct FTIR spectrum available for this compound allows quality control and analytical laboratories to add it to in-house spectral libraries for the rapid, non-destructive identification of dinitrophenyl ether by-products or starting materials . This is particularly valuable for custom synthesis labs where the differential diagnosis between the 3,4-dichloro and 2,4-dichloro isomers is visually impossible but spectroscopically unambiguous.

Patent-Protected Agrochemical Intermediate Development

For process chemistry teams aiming to generate novel herbicide candidates with high selectivity, this compound is the documented starting point for specific synthetic pathways protected by Japanese and international patents (e.g., JP-H0150244-B2) [1]. Its procurement provides a direct entry into structure-activity relationship (SAR) studies targeting the dinitro-dichloro substitution pattern, which has been qualitatively linked to enhanced herbicidal potency over simpler chlorophenyl nitrophenyl ethers [2].

Application
Selection Property
Validation Focus
Environmental fate method development
Higher lipophilicity (logP 5.65) for extraction specificity
LC-MS/MS method accuracy; co-elution avoidance with mono-nitro analogs
Conformational SNAr kinetic studies
Hindered non-planar conformation
Reactivity profile comparison with planar analogs
In-house spectral library reference
Unique FTIR fingerprint
Isomer differentiation and identity verification
Herbicide SAR intermediate synthesis
Dinitro-dichloro substitution pattern
Reported selectivity in herbicide screening assays
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